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molecular formula C9H10ClF3N2 B107485 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 193611-28-8

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B107485
M. Wt: 238.64 g/mol
InChI Key: PRGHYYFMWHWPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486162B2

Procedure details

Firstly 86.5 ml of thionyl chloride and then 8 ml of DMF were added dropwise to a solution of 60 g (0.27 mol) of 2-t-butyl-4-hydroxy-6-trifluoromethylpyrimidine in 800 ml of dichloromethane, and then the mixture was refluxed. The volatile constituents were removed under reduced pressure, the residue was taken up in 100 ml of dichloromethane, the pH was adjusted to 7 with saturated NaHCO3 solution and, after workup by extraction, 67 g (96%) of a clear oil were obtained.
Quantity
86.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.CN(C=O)C.[C:10]([C:14]1[N:19]=[C:18](O)[CH:17]=[C:16]([C:21]([F:24])([F:23])[F:22])[N:15]=1)([CH3:13])([CH3:12])[CH3:11]>ClCCl>[C:10]([C:14]1[N:19]=[C:18]([Cl:3])[CH:17]=[C:16]([C:21]([F:24])([F:23])[F:22])[N:15]=1)([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
86.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)O)C(F)(F)F
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
The volatile constituents were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
after workup by extraction

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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